5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol
Description
5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted at positions 4 and 5 with aromatic groups. The tert-butyl group at the para-position of the phenyl ring (position 5) enhances lipophilicity and steric bulk, while the 3-trifluoromethylphenyl group (position 4) contributes electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3S/c1-18(2,3)13-9-7-12(8-10-13)16-23-24-17(26)25(16)15-6-4-5-14(11-15)19(20,21)22/h4-11H,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYNVRSVBTXYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372476 | |
| Record name | 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261633-26-5 | |
| Record name | 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 3-(trifluoromethyl)benzohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
Agricultural Chemistry
5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol has been investigated for its fungicidal properties. Compounds with similar structures have shown efficacy against various fungal pathogens affecting crops. The thiol group may contribute to the compound's ability to disrupt fungal cell membranes or interfere with critical metabolic processes .
Medicinal Chemistry
Research indicates that triazole derivatives exhibit antimicrobial and antifungal activities. This compound could serve as a lead compound in the development of new antimicrobial agents. Its ability to inhibit specific enzymes or disrupt cellular processes in pathogens is an area of ongoing study .
Material Science
Due to its unique electronic properties, this compound has potential applications in the development of novel materials, including organic semiconductors and photovoltaic devices. The incorporation of fluorinated groups can enhance the charge transport properties of materials based on this compound .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The phenyl substituents can interact with biological membranes, influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues of 5-(4-tert-butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol, focusing on substituent variations, synthetic routes, and reported bioactivities:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., CF₃, Cl) at position 4 enhance metabolic stability and target binding in antimicrobial applications .
- Bulky tert-butyl groups at position 5 improve membrane permeability but may reduce solubility .
- Pyrazole or sulfonyl substitutions (e.g., in and ) increase π-π stacking and solubility, respectively, critical for antioxidant and antifungal activities .
Synthetic Flexibility :
- Most analogues are synthesized via cyclization of hydrazinecarbothioamides or condensation with aldehydes .
- Alkylation (e.g., with halides) or Schiff base formation (e.g., CP 55 in ) introduces structural diversity .
Antioxidant activity correlates with thiol group availability and substituent electronic effects (e.g., pyrazole derivatives in ) .
Biological Activity
5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol (CAS Number: 261633-26-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃S |
| Molecular Weight | 377.43 g/mol |
| Melting Point | 256–260 °C |
| Storage Temperature | Ambient |
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar triazole structures can inhibit cell proliferation in melanoma and breast cancer cell lines through apoptosis induction and cell cycle arrest .
- Antifungal Properties : Triazole compounds are known for their antifungal activity. The presence of the trifluoromethyl group in this compound enhances its efficacy against fungal strains such as Aspergillus species .
- Antimicrobial Effects : The compound has demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the electron-donating ability of substituents on the triazole ring, which enhances interaction with bacterial cell membranes .
Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives, including this compound, on human cancer cell lines using the MTT assay. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .
Antifungal Evaluation
In vitro antifungal assays revealed that the compound effectively inhibited the growth of several pathogenic fungi. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced antifungal potency, with the trifluoromethyl group being a key contributor to enhanced activity against Aspergillus flavus and Candida albicans .
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
